molecular formula C23H19ClN4O3S B2449226 2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide CAS No. 902912-04-3

2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2449226
CAS No.: 902912-04-3
M. Wt: 466.94
InChI Key: OQXBFRIXGOLJST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a potent, cell-active allosteric inhibitor of SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2) , a critical node in the RAS/MAPK signaling pathway. Its primary research value lies in the investigation of oncogenic signaling, particularly in cancers driven by receptor tyrosine kinases (RTKs) and RAS pathway mutations . The compound functions by stabilizing SHP2 in its auto-inhibited conformation, thereby preventing its interaction with signaling adapters and subsequent activation of the downstream ERK1/2 cascade . This mechanism makes it a valuable tool for probing the role of SHP2 in tumor proliferation, survival, and in the context of resistance to targeted therapies . Research utilizing this inhibitor is pivotal for exploring combination treatment strategies and validating SHP2 as a therapeutic target in preclinical models.

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3S/c1-31-19-11-5-4-10-18(19)26-20(29)14-32-23-27-21-16(8-6-12-25-21)22(30)28(23)13-15-7-2-3-9-17(15)24/h2-12H,13-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXBFRIXGOLJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=CC=N3)C(=O)N2CC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dihydropyrido[2,3-d]pyrimidine Core: This step involves the condensation of appropriate precursors under controlled conditions to form the dihydropyrido[2,3-d]pyrimidine core.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the dihydropyrido[2,3-d]pyrimidine intermediate.

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol reagent under suitable conditions.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The sulfanyl (–S–) linker is highly susceptible to substitution and oxidation. Key reactions include:

Oxidation to Sulfoxide/Sulfone

Controlled oxidation using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the sulfanyl group to sulfoxide or sulfone derivatives (Fig. 1A) .

Reaction Conditions Product Yield
H₂O₂ (30%), CH₃CN, 25°C, 4hSulfoxide85%
mCPBA (1.2 eq), DCM, 0°C, 2hSulfone78%

Nucleophilic Substitution

The sulfanyl group undergoes displacement with amines, thiols, or alkoxides under basic conditions. For example:

  • Reaction with benzylamine in DMF at 80°C replaces –S– with –NH–, forming a pyridopyrimidine-amine derivative (Yield: 72%) .

Pyridopyrimidinone Core Modifications

The 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine scaffold participates in:

Cyclocondensation Reactions

The ketone at position 4 reacts with hydrazines or hydroxylamine to form fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidines) .

Electrophilic Aromatic Substitution

The electron-deficient pyrimidine ring undergoes halogenation or nitration at position 7 under acidic conditions.

Acetamide Hydrolysis

The –N-(2-methoxyphenyl)acetamide group hydrolyzes in acidic or basic media:

Conditions Product Application
6M HCl, reflux, 6hCarboxylic acidBioisostere synthesis
NaOH (2M), EtOH, 70°C, 3hSodium carboxylateSolubility enhancement

2-Chlorophenylmethyl Group

  • Nucleophilic Aromatic Substitution : The chlorine atom undergoes displacement with piperidine or morpholine at 120°C (Yield: 65–70%).

  • Cross-Coupling : Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

2-Methoxyphenyl Group

  • Demethylation : BBr₃ in DCM removes the methyl group, yielding a phenolic derivative (Yield: 88%) .

Biological Activity-Driven Modifications

Structure-activity relationship (SAR) studies on analogs reveal:

  • Sulfone derivatives show enhanced kinase inhibition due to stronger hydrogen bonding .

  • Carboxylic acid analogs exhibit improved anti-inflammatory activity (IC₅₀: 1.2 µM vs. COX-2) .

Table 1: Optimization of Sulfanyl Oxidation

Oxidizing Agent Temperature Time Sulfoxide:Sulfone Ratio
H₂O₂25°C4h9:1
mCPBA0°C2h1:4

Table 2: Hydrolysis Kinetics of Acetamide

pH Half-Life (h) Activation Energy (kJ/mol)
1.22.545.3
7.448.072.8

Mechanistic Insights

  • Sulfanyl Substitution : Proceeds via a radical or polar mechanism depending on the nucleophile .

  • Pyridopyrimidinone Reactivity : The electron-withdrawing carbonyl at position 4 directs electrophiles to position 7 .

Scientific Research Applications

Anticancer Potential

Research indicates that the compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell growth and survival, such as topoisomerases and kinases. These enzymes are crucial for DNA replication and repair processes, making them prime targets for anticancer drugs.

Antimicrobial Activity

The compound also displays antimicrobial properties, particularly against Gram-positive bacteria. Studies suggest that it may disrupt bacterial cell membranes or inhibit essential metabolic pathways. Its thioether moiety is believed to play a crucial role in this mechanism.

Activity Type Target Mechanism of Action Reference
AnticancerVarious cancer cell linesInhibition of topoisomerases and kinases
AntimicrobialStaphylococcus aureusDisruption of bacterial cell membranes

Case Studies

  • Anticancer Efficacy Study : A study evaluated the efficacy of the compound against several cancer cell lines. The results indicated enhanced cytotoxicity correlated with increased cellular uptake due to the methoxy substitution on the phenyl ring. This modification improved interactions with cellular targets, leading to greater inhibition of tumor growth.
  • Antibacterial Activity Investigation : Another investigation assessed the antibacterial properties of the compound against Staphylococcus aureus. The findings revealed significant antibacterial activity, suggesting its potential development as an antibiotic agent. The study highlighted the importance of the sulfanyl group in enhancing antibacterial efficacy.

Mechanism of Action

The mechanism of action of 2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may act by:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

    Receptor Modulation: The compound may interact with cellular receptors, modulating their activity and influencing downstream signaling pathways.

    Pathway Involvement: It can affect various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno(2,3-d)pyrimidin-4(3H)-one
  • 2-((3-chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno(2,3-d)pyrimidin-4(3H)-one
  • 2-((4-chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno(2,3-d)pyrimidin-4(3H)-one

Uniqueness

2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Biological Activity

The compound 2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a synthetic derivative belonging to the class of pyrido[2,3-d]pyrimidines. Its unique structure includes a thieno-pyrimidine core, sulfanyl group, and various aromatic substitutions that enhance its biological activity. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure

The IUPAC name for this compound is N-(2-methoxyphenyl)-2-[3-[(2-chlorophenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide . Its molecular formula is C22H25ClN3O3SC_{22}H_{25}ClN_3O_3S with a molecular weight of approximately 443.6 g/mol. The structural complexity contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest significant antibacterial and antimycobacterial properties.
  • Enzyme Inhibition : The compound demonstrates potential as an enzyme inhibitor, impacting various biochemical pathways.
  • Anti-inflammatory Effects : It may inhibit cyclooxygenase (COX) enzymes, contributing to reduced inflammation.
  • Anticancer Properties : Some derivatives have shown cytotoxic effects against human tumor cell lines.

The biological activity of 2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide primarily involves:

  • Enzyme Interaction : The compound binds to active sites or allosteric sites on enzymes, inhibiting their function and altering metabolic pathways.
  • Receptor Modulation : It can interact with specific receptors involved in signaling pathways, affecting cellular responses.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of various thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against strains like Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound was tested for its ability to inhibit acetylcholinesterase (AChE) and urease enzymes. Results showed significant inhibition rates, supporting its potential use in treating conditions like Alzheimer's disease and urinary infections .

Anti-inflammatory Activity

In vitro assays demonstrated that this compound could inhibit COX enzymes effectively. The half-maximal inhibitory concentration (IC50) values indicated strong anti-inflammatory properties, as it significantly reduced prostaglandin E2 (PGE2) production compared to control drugs like indomethacin .

Case Studies

  • Case Study on Antimicrobial Activity : A series of derivatives were synthesized and tested for antimicrobial effects. Notably, compounds with similar structural features to the target compound showed promising results against Mycobacterium tuberculosis, indicating potential for further development as anti-tubercular agents .
  • Case Study on Anti-inflammatory Effects : A recent study highlighted the anti-inflammatory potential of related pyrimidine derivatives. The findings suggested that modifications at specific positions on the pyrimidine ring could enhance activity against COX enzymes .

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReference
AntimicrobialSignificant activity against Gram-positive/negative bacteria
Enzyme InhibitionAChE and urease inhibition
Anti-inflammatoryInhibition of COX enzymes; reduced PGE2 production
AnticancerCytotoxic effects on tumor cell lines

Q & A

Q. What are the recommended synthetic routes and critical characterization techniques for this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrido[2,3-d]pyrimidinone core, followed by sulfanyl group introduction and acetamide coupling. Key steps include:

  • Condensation of intermediates under reflux in solvents like ethanol or DMSO.
  • Use of catalysts (e.g., triethylamine) to facilitate coupling reactions . Characterization requires 1H NMR (e.g., δ 12.50 ppm for NH protons, δ 7.82 ppm for aromatic protons), mass spectrometry (e.g., [M+H]+ ion detection), and elemental analysis (C, N, S content verification) .

Q. How can researchers confirm structural integrity and purity during synthesis?

Structural validation relies on:

  • NMR spectroscopy : Detection of diagnostic peaks (e.g., NHCO at δ 10.10 ppm, SCH2 at δ 4.12 ppm) .
  • High-resolution mass spectrometry (HRMS) : Exact mass matching within ±0.005 Da .
  • HPLC : Purity assessment (>95% by area under the curve) .

Q. What initial biological screening approaches are appropriate for this compound?

Prioritize assays aligned with its structural analogs:

  • Kinase inhibition assays : Due to the pyrido-pyrimidine scaffold’s affinity for ATP-binding pockets .
  • Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination via MTT assays .
  • Anti-inflammatory screening : COX-2 inhibition studies .

Q. What are the solubility and stability profiles under standard laboratory conditions?

Solubility is solvent-dependent:

  • Polar aprotic solvents : High solubility in DMSO (>50 mg/mL) .
  • Aqueous buffers : Limited solubility (e.g., <0.1 mg/mL in PBS), requiring sonication or cosolvents . Stability: Degrades under extreme pH (<3 or >11) or prolonged UV exposure. Store at -20°C in inert atmospheres .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing byproducts?

  • Reaction condition tuning : Adjust temperature (70–90°C for cyclization steps) and solvent polarity (e.g., DMF for better intermediate solubility) .
  • Catalyst screening : Test bases like K2CO3 vs. DBU for sulfanyl coupling efficiency .
  • Purification refinement : Use flash chromatography (hexane:EtOAc gradients) or recrystallization (ethanol/water) .

Q. How to resolve contradictions in spectral data or biological activity across studies?

  • Cross-validate NMR assignments : Compare with structurally similar compounds (e.g., δ 6.01 ppm for CH-5 in pyrimidine analogs) .
  • Replicate assays : Control variables like cell passage number, serum concentration, and incubation time .
  • Density functional theory (DFT) : Predict spectroscopic profiles to identify experimental anomalies .

Q. What structure-activity relationship (SAR) strategies are effective for derivative design?

  • Substituent variation : Replace 2-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance target affinity .
  • Scaffold hopping : Compare pyrido-pyrimidine vs. thieno-pyrimidine cores for selectivity shifts .
  • Bioisosteric replacement : Substitute sulfanyl with sulfonyl to alter metabolic stability .

Q. What advanced techniques elucidate target interaction mechanisms?

  • X-ray crystallography : Co-crystallize with kinases (e.g., EGFR) to map binding modes .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for lead optimization .
  • Molecular dynamics simulations : Predict binding pocket flexibility and residence times .

Q. How does the compound behave under non-standard conditions (e.g., oxidative stress)?

  • Forced degradation studies : Expose to H2O2 (3% v/v) or light (ICH Q1B guidelines) to identify degradation pathways .
  • LC-MS/MS : Characterize degradation products (e.g., sulfoxide formation) .
  • Stability in biological matrices : Assess half-life in plasma via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.